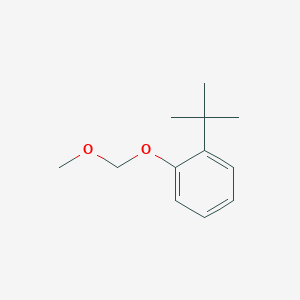

1-Tert-butyl-2-methoxymethoxybenzene

货号 B8630741

分子量: 194.27 g/mol

InChI 键: KSPFVLMFHMROSO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US07144839B2

Procedure details

The following reaction was carried out in an efficient fume cupboard. To a solution of 2-tert-butylphenol (322 g, 2.1 moles) dissolved in 1.5 litres of degassed HPLC grade thf (tetrahydrofuran) in a flask fitted with an efficient condenser was added chunks of sodium (52 g, excess) and the reaction mix allowed to react for 3 hours then refluxed overnight to complete the reaction. A solution of MOMCl was formed in a 3 litre, 3 neck flask fitted with an efficient double surfaced condenser, pressure equalizing dropping funnel and a nitrogen inlet in a water bath at RT by the slow addition of AcCl (205 g, 2.6 moles) to dimethoxymethane (229 g, 3.0 moles) with a catalytic amount of ZnCl2 (2 g). Caution MOMCl is a known carcinogen and the reaction is exothermic!! After addition of the AcCl the reaction mixture is stirred for 30 minutes and the dropping funnel replaced with a septum. The thf solution of sodium phenolate added by cannula and the reaction mix stirred for 1 hour to complete the reaction. The reaction minx is deactivated by the addition of 500 mls of 2 M NaOH solution and stirring for a further 60 minutes to decompose excess MOMCl. Ether (500 mls) is added and the phases separated. The organic phase was washed with 3×500 mls of distilled water and dried over MgSO4, filtered and the ether removed on a Rota-Vap. The unreacted phenol was removed by passage through a basic alumina column using hexane as elutriation solvent. The recovered material (compound “5.1”) was purified by flash distillation under reduced pressure, 67–68° C. 0.4 mm Hg. Yield 287 g (74%). 1H-NMR (250 MHz, CDCl3) δ 1.420(s, 9H, C(CH3)3), 3.519(s, 3H, OMe), 5.253(s, 2H, OCH2O), 6.92–7.33(m, 4H, Ar—H).

Identifiers

|

REACTION_CXSMILES

|

[C:1](Cl)(C)=O.[CH3:5][O:6][CH2:7]OC.C(Cl)OC.[C:14]1([O-:20])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[Na+].[OH-].[Na+].O1[CH2:28][CH2:27][CH2:26]C1>[Cl-].[Cl-].[Zn+2].CCOCC>[C:27]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[O:20][CH2:5][O:6][CH3:7])([CH3:26])([CH3:28])[CH3:1] |f:3.4,5.6,8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Two

|

Name

|

|

|

Quantity

|

205 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(C)Cl

|

|

Name

|

|

|

Quantity

|

229 g

|

|

Type

|

reactant

|

|

Smiles

|

COCOC

|

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Cl-].[Zn+2]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(OC)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(C)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(OC)Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

is stirred for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with an efficient

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at RT

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the reaction mix

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring for a further 60 minutes

|

|

Duration

|

60 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phases separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed with 3×500 mls of distilled water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ether removed on a Rota-Vap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The unreacted phenol was removed by passage through a basic alumina column

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The recovered material (compound “5.1”) was purified by flash distillation under reduced pressure, 67–68° C

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(C)(C)C1=C(C=CC=C1)OCOC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |